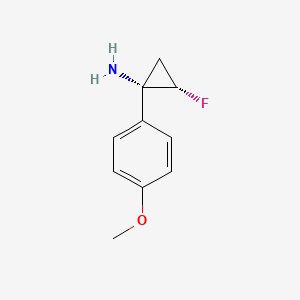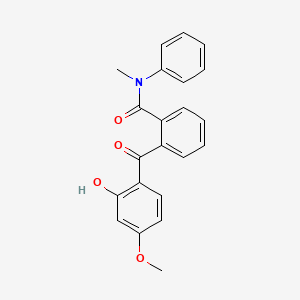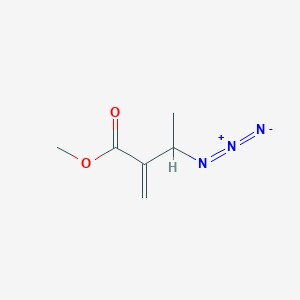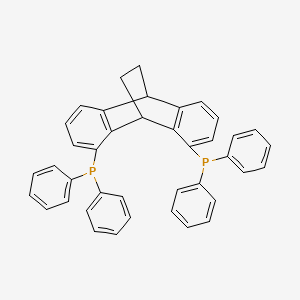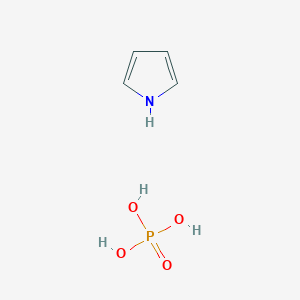
Phosphoric acid--1H-pyrrole (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–1H-pyrrole (1/1) is a compound formed by the combination of phosphoric acid and 1H-pyrrole in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–1H-pyrrole (1/1) typically involves the reaction of phosphoric acid with 1H-pyrrole. One common method is the direct mixing of phosphoric acid and 1H-pyrrole under controlled conditions. The reaction is usually carried out at room temperature and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–1H-pyrrole (1/1) can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process may involve continuous mixing and monitoring of the reaction parameters to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–1H-pyrrole (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, and are conducted under specific conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–1H-pyrrole (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis. It can also serve as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, phosphoric acid–1H-pyrrole (1/1) can be used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism by which phosphoric acid–1H-pyrrole (1/1) exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid–1H-pyrrole (1/1) can be compared with other similar compounds such as:
Phosphoric acid derivatives: These compounds share similar chemical properties and reactivity but may differ in their specific applications and effects.
Pyrrole derivatives: Compounds containing the pyrrole ring structure exhibit diverse chemical behaviors and applications, making them useful in various fields.
Conclusion
Phosphoric acid–1H-pyrrole (1/1) is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes. Further research and development may uncover additional uses and benefits of this compound in different fields.
Eigenschaften
CAS-Nummer |
847142-42-1 |
|---|---|
Molekularformel |
C4H8NO4P |
Molekulargewicht |
165.08 g/mol |
IUPAC-Name |
phosphoric acid;1H-pyrrole |
InChI |
InChI=1S/C4H5N.H3O4P/c1-2-4-5-3-1;1-5(2,3)4/h1-5H;(H3,1,2,3,4) |
InChI-Schlüssel |
FNIQKHXZAHAFCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C1.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
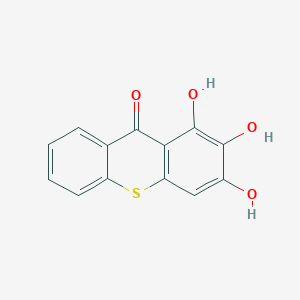

![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)

![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
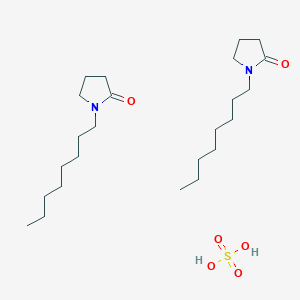
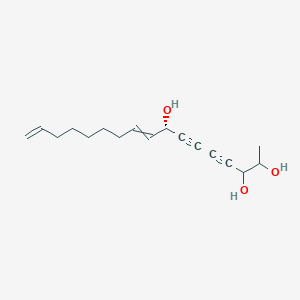
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
